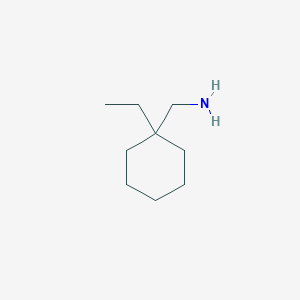

(1-Ethylcyclohexyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Ethylcyclohexyl)methanamine is an organic compound with the chemical formula C9H19N . It is part of American Elements’s comprehensive catalog of life science products . The compound appears as a liquid .

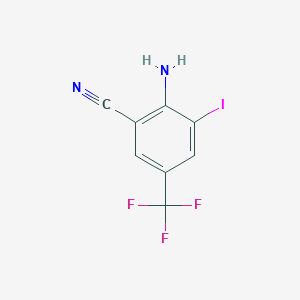

Molecular Structure Analysis

The molecular weight of (1-Ethylcyclohexyl)methanamine is 141.26 . Its IUPAC name is (1-ethylcyclohexyl)methanamine . The compound’s structure can be represented by the SMILES notation: CCC1(CCCCC1)CN .

Physical And Chemical Properties Analysis

(1-Ethylcyclohexyl)methanamine is a liquid . Other physical and chemical properties such as boiling point and density are not specified .

Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antimicrobial Agent

(1-Ethylcyclohexyl)methanamine: has been studied for its potential use as an antimicrobial agent. Its derivative, methenamine, is known to prevent recurrent urinary tract infections (UTIs) by converting to formaldehyde in acidified urine, exhibiting broad antibacterial activity . This application is particularly relevant in the context of increasing antibiotic resistance.

Organic Synthesis: Building Block

In organic chemistry, (1-Ethylcyclohexyl)methanamine serves as a building block for the synthesis of more complex molecules. It’s used in the preparation of various organic compounds due to its reactive amine group, which can undergo a wide range of chemical reactions .

Agricultural Chemistry: Plant Growth Regulation

Research has indicated that derivatives of methanamine can influence plant growth and development. While specific studies on (1-Ethylcyclohexyl)methanamine are not readily available, related compounds have been used to delay vivipary in fruits and suppress pigment accumulation, suggesting potential agricultural applications .

Ethical Considerations in Research

Lastly, it’s important to consider the ethical implications of using chemicals like (1-Ethylcyclohexyl)methanamine in research. Ensuring the integrity of scientific research involves careful consideration of how chemicals are used and the potential impact on human health and the environment .

Safety and Hazards

The compound is classified as dangerous . Hazard statements include H227, H314, and H335 . These codes correspond to the following hazards: flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mecanismo De Acción

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

, it is likely to be well-absorbed and distributed throughout the body.

Result of Action

, suggesting that (1-Ethylcyclohexyl)methanamine may have similar antimicrobial effects.

Action Environment

The action of (1-Ethylcyclohexyl)methanamine is influenced by the pH of the environment. It is more effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde

Propiedades

IUPAC Name |

(1-ethylcyclohexyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPQVEJSVQNWMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)